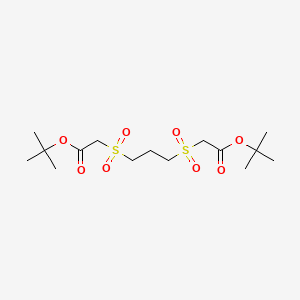
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is an organic compound with the molecular formula C15H28O8S2. It is characterized by the presence of two tert-butyl ester groups and a propane-1,3-diyldisulfonyl backbone. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate typically involves the reaction of propane-1,3-diyldisulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Propane-1,3-diyldisulfonyl chloride+2tert-butyl acetate→Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Types of Reactions:
Oxidation: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Chemistry: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is used as a protecting group for carboxylic acids in organic synthesis. It helps in preventing unwanted reactions at the carboxyl site during multi-step synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of prodrugs. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism by which Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing reactions at the carboxyl site. In medicinal applications, the ester groups are hydrolyzed by esterases to release the active drug.
Comparison with Similar Compounds
Di-tert-Butyl malonate: Similar in structure but with a malonate backbone instead of a propane-1,3-diyldisulfonyl backbone.
Di-tert-Butyl oxalate: Contains an oxalate backbone.
Uniqueness: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is unique due to its disulfonyl linkage, which imparts different chemical properties compared to malonates or oxalates. This linkage can influence the compound’s reactivity and stability, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpropylsulfonyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8S2/c1-14(2,3)22-12(16)10-24(18,19)8-7-9-25(20,21)11-13(17)23-15(4,5)6/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDQVQFNMGNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)CCCS(=O)(=O)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














